

What are the physical and chemical properties of Hexaketocyclohexane octahydrate?

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Compound of Interest

Compound Name: *Hexaketocyclohexane octahydrate*

Cat. No.: *B3038069*

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Unraveling the Identity of Hexaketocyclohexane Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound commonly known as **hexaketocyclohexane octahydrate**. Crucially, this document clarifies a long-standing misidentification in the chemical community. Scientific evidence, particularly single-crystal X-ray diffraction analysis, has revealed that the substance commercially supplied as "**hexaketocyclohexane octahydrate**" is, in fact, dodecahydroxycyclohexane dihydrate.[1][2] The true hexaketocyclohexane (C_6O_6), a six-fold ketone of cyclohexane, is a highly unstable oxocarbon that has only been observed in mass spectrometry experiments.[2]

This guide will proceed by presenting the properties of the commercially available compound, dodecahydroxycyclohexane dihydrate, while acknowledging its common but incorrect name.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of dodecahydroxycyclohexane dihydrate, the compound sold as **hexaketocyclohexane octahydrate**.

Table 1: General Properties

Property	Value	Source
Common Name	Hexaketocyclohexane octahydrate	[3][4]
Systematic Name	Dodecahydroxycyclohexane dihydrate	[1]
CAS Number	527-31-1	[3][4]
Molecular Formula	C ₆ O ₆ •8H ₂ O (as octahydrate); C ₆ H ₁₂ O ₆ •2H ₂ O (actual structure)	[4]
Appearance	Beige to gray-brown powder	[3]
Assay	97%	

Table 2: Physicochemical Data

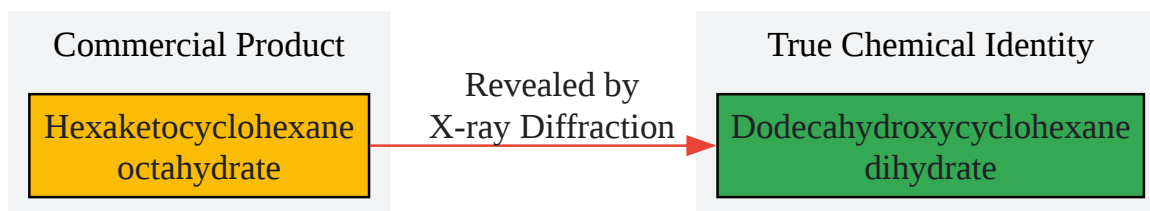
Property	Value	Source
Molecular Weight	312.18 g/mol (for C ₆ O ₆ •8H ₂ O)	[4]
Melting Point	99 °C (decomposes)	[3][5]
Boiling Point	344.7 ± 25.0 °C (Predicted)	[3]
Density	1.967 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	152 °C	[3]
Vapor Pressure	6.49E-05 mmHg at 25°C	[3]
Storage Temperature	2-8°C	[3]
Solubility	No data available	[6]

Table 3: Computed Properties (for Hexaketocyclohexane, C₆O₆)

Property	Value	Source
Molecular Weight	168.06 g/mol	[7]
Topological Polar Surface Area	102 Å ²	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	6	[7]
Rotatable Bond Count	0	[7]

Structural Clarification

The historical assumption that the compound was **hexaketocyclohexane octahydrate** stemmed from its synthesis by the oxidation of benzenehexol.[1] However, modern analytical techniques have provided a more accurate structural elucidation. The reactivity of the compound was also found to be inconsistent with that of a polyketone.[1]



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Fig. 1: Relationship between the commercial name and the true chemical structure.

Experimental Protocols

Despite the misidentification, "**hexaketocyclohexane octahydrate**" serves as a useful starting material in organic synthesis. A notable application is in the preparation of hexaazatriphenylenehexacarbonitrile (HAT-CN).[5][8]

Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

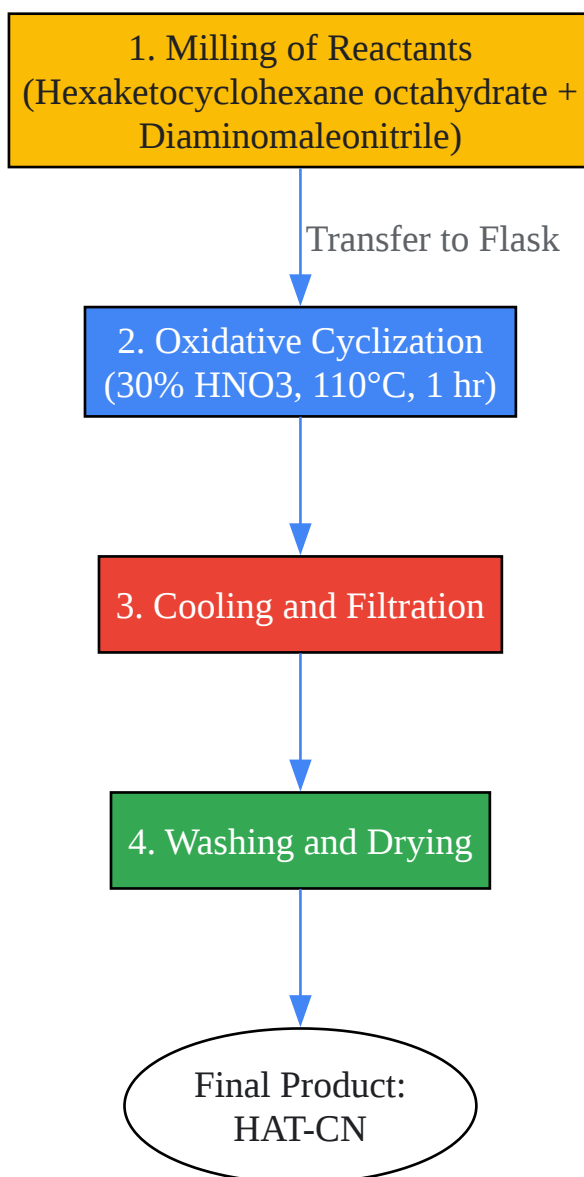
This protocol describes a time- and resource-efficient method for synthesizing HAT-CN using a mixer ball mill.[8]

Materials:

- **Hexaketocyclohexane octahydrate**
- Diaminomaleonitrile
- Zirconium dioxide (ZrO₂) milling vial (10 mL) and milling ball (Ø = 10 mm)
- Mixer ball mill (e.g., Retsch MM500)
- 30% Nitric Acid (HNO₃)

Procedure:

- Milling:
 - Place 0.400 g (1.30 mmol) of **hexaketocyclohexane octahydrate** and 1.10 g (10.20 mmol) of diaminomaleonitrile into the ZrO₂ milling vial with the milling ball.
 - Mill the mixture for 10 minutes at a frequency of 35 Hz.
- Oxidative Cyclization:
 - Transfer the milled raw mixture into a flask.
 - Add 30% HNO₃ and stir the mixture in an oil bath at 110 °C for one hour.
- Isolation:
 - After cooling, filter the resulting orange solid.
 - Wash the solid with water and then dry it to yield HAT-CN.



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Fig. 2: Experimental workflow for the synthesis of HAT-CN.

Signaling Pathways and Biological Activity

There is currently no scientific literature available that describes the involvement of **hexaketocyclohexane octahydrate** or dodecahydroxycyclohexane in any biological signaling pathways. As a synthetic organic compound, its primary utility lies in chemical synthesis rather than as a biologically active agent in drug development. Therefore, a diagram of signaling pathways is not applicable to this compound.

Safety Information

- Hazard Symbols: Xn - Harmful[3]
- Risk Codes: R20/21/22 - Harmful by inhalation, in contact with skin and if swallowed[3]
- Safety Description: S36 - Wear suitable protective clothing[3]
- Storage Class Code: 11 - Combustible Solids
- WGK: 3

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.[6]

In conclusion, while the name "**hexaketocyclohexane octahydrate**" is prevalent in commercial catalogs and older literature, it is crucial for researchers to recognize its true identity as dodecahydroxycyclohexane dihydrate to accurately interpret experimental results and design new synthetic strategies.

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